molecular formula C6H3N5 B6233922 [1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 1466072-10-5

[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B6233922
CAS No.: 1466072-10-5
M. Wt: 145.1
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Description

[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that features a fused triazole and pyrimidine ring system. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. It is known for its applications in various therapeutic areas, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves a microwave-mediated, catalyst-free tandem reaction. This method uses enaminonitriles and benzohydrazides under microwave conditions at 140°C in dry toluene. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and eco-friendly processes. The microwave-mediated synthesis mentioned above is also applicable on an industrial scale due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazolo[1,5-a]pyrimidines .

Scientific Research Applications

[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for kinases and phosphodiesterases.

    Medicine: Explored for its therapeutic potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. It acts as an inhibitor for various enzymes, including kinases and phosphodiesterases. The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]triazolo[1,5-a]pyridine: Another fused heterocyclic compound with similar biological activities.

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its antiproliferative activity

Uniqueness

[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as an enzyme inhibitor makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

1466072-10-5

Molecular Formula

C6H3N5

Molecular Weight

145.1

Purity

95

Origin of Product

United States

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